molecular formula C10H6F5N3 B6271933 1-methyl-N-(pentafluorophenyl)-1H-pyrazol-4-amine CAS No. 1156301-63-1

1-methyl-N-(pentafluorophenyl)-1H-pyrazol-4-amine

Cat. No. B6271933
CAS RN: 1156301-63-1
M. Wt: 263.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-N-(pentafluorophenyl)-1H-pyrazol-4-amine, also known as MFPP, is a versatile compound used in a wide range of scientific research applications. It is a heterocyclic amine, which is a type of organic compound with a ring structure containing nitrogen atoms. MFPP is used in a variety of research applications due to its unique properties, such as its ability to form stable complexes with metal ions, its low volatility, and its low toxicity.

Scientific Research Applications

1-methyl-N-(pentafluorophenyl)-1H-pyrazol-4-amine has a wide range of scientific research applications. It has been used in the study of biological systems, such as in the study of enzyme kinetics, protein-protein interactions, and drug-receptor interactions. It has also been used in the study of organic synthesis and catalysis. In addition, 1-methyl-N-(pentafluorophenyl)-1H-pyrazol-4-amine has been used in the study of materials science, such as in the study of semiconductors and polymers.

Mechanism of Action

1-methyl-N-(pentafluorophenyl)-1H-pyrazol-4-amine acts as a ligand, which is a molecule that binds to a metal ion to form a stable complex. The metal ion binds to the nitrogen atom of the 1-methyl-N-(pentafluorophenyl)-1H-pyrazol-4-amine molecule, forming a five-membered ring. This ring structure is stabilized by the presence of the pentafluorophenyl group, which is an electron-withdrawing group. The ring structure is further stabilized by the presence of the methyl group, which is an electron-donating group.
Biochemical and Physiological Effects
1-methyl-N-(pentafluorophenyl)-1H-pyrazol-4-amine has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, 1-methyl-N-(pentafluorophenyl)-1H-pyrazol-4-amine has been shown to have an antioxidant effect, which could potentially be used in the treatment of oxidative stress-related diseases. Finally, 1-methyl-N-(pentafluorophenyl)-1H-pyrazol-4-amine has been shown to have an anti-inflammatory effect, which could potentially be used in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-methyl-N-(pentafluorophenyl)-1H-pyrazol-4-amine has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. In addition, it has a wide range of scientific research applications, which makes it a versatile compound. However, there are some limitations to the use of 1-methyl-N-(pentafluorophenyl)-1H-pyrazol-4-amine in lab experiments. For example, the reaction between pentafluorophenyl isocyanate and 1-methyl-1H-pyrazole-4-amine is relatively slow, and the product is not always of high purity.

Future Directions

1-methyl-N-(pentafluorophenyl)-1H-pyrazol-4-amine has a wide range of potential future applications. It could potentially be used in the development of new pharmaceuticals, such as drugs for the treatment of oxidative stress-related diseases and inflammatory diseases. It could also be used in the development of new materials, such as semiconductors and polymers. In addition, it could be used in the study of enzyme kinetics, protein-protein interactions, and drug-receptor interactions. Finally, it could be used in the study of organic synthesis and catalysis.

Synthesis Methods

1-methyl-N-(pentafluorophenyl)-1H-pyrazol-4-amine is typically synthesized through a reaction between pentafluorophenyl isocyanate and 1-methyl-1H-pyrazole-4-amine. This reaction is carried out in a solvent such as dichloromethane or acetonitrile, and is typically heated to a temperature of around 100°C. The reaction is usually complete within 2-4 hours, and yields a product with a purity of around 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-N-(pentafluorophenyl)-1H-pyrazol-4-amine involves the reaction of 1-methyl-1H-pyrazol-4-amine with pentafluorobenzene in the presence of a suitable catalyst.", "Starting Materials": [ "1-methyl-1H-pyrazol-4-amine", "pentafluorobenzene", "catalyst" ], "Reaction": [ "1. Dissolve 1-methyl-1H-pyrazol-4-amine and pentafluorobenzene in a suitable solvent.", "2. Add the catalyst to the reaction mixture and stir at a suitable temperature for a suitable time.", "3. Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

1156301-63-1

Product Name

1-methyl-N-(pentafluorophenyl)-1H-pyrazol-4-amine

Molecular Formula

C10H6F5N3

Molecular Weight

263.2

Purity

95

Origin of Product

United States

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